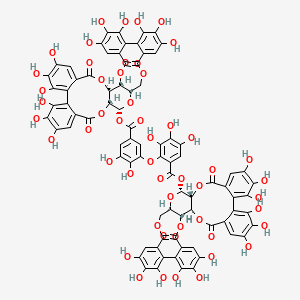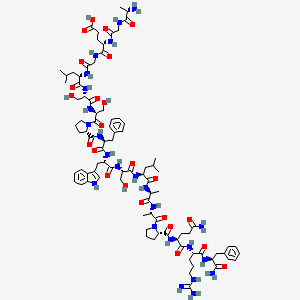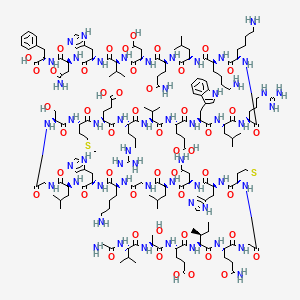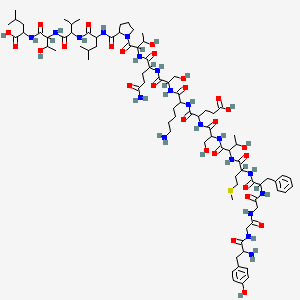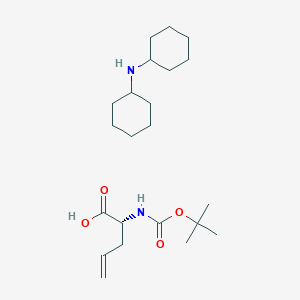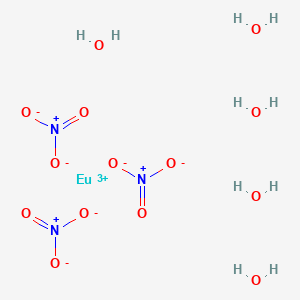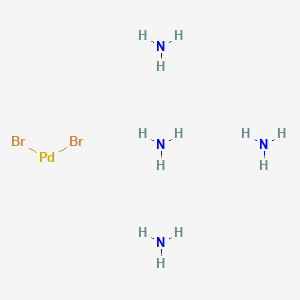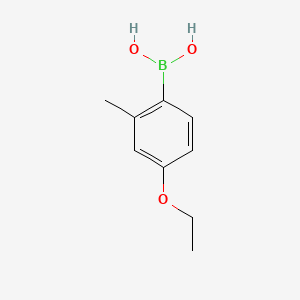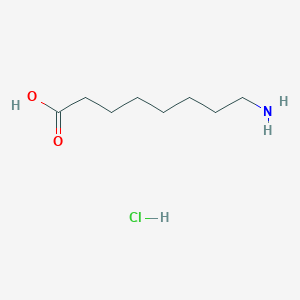
1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride
Vue d'ensemble
Description
1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride, also known as (2-phenoxyphenyl)methanamine hydrochloride, is a chemical compound with the CAS Number: 31963-35-6 . It has a molecular weight of 235.71 and its molecular formula is C13H14ClNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13 (11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H . This indicates the structural formula of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Organic Chemistry and Catalysis
1-(2-PHENOXYPHENYL)METHANAMINE derivatives have been synthesized and used in the development of unsymmetrical NCN′ and PCN pincer palladacycles, showcasing their applicability in C–H bond activation and catalytic activities with good activity and selectivity (Roffe et al., 2016). Another study presented the palladium-catalyzed direct ortho aroylation of 2-phenoxypyridines with aldehydes, indicating the utility of phenoxypyridine derivatives in synthesizing complex organic molecules (Jean‐Ho Chu et al., 2015).
Materials Science
In the field of materials science, a study on novel species of soluble thermally stable poly(keto ether ether amide)s highlighted the synthesis of new diamines, including derivatives similar to 1-(2-PHENOXYPHENYL)METHANAMINE, which were used to create high-performance polymers with significant thermal stability and solubility (Sabbaghian et al., 2015). Another study explored fluorene-based poly(arylene ether sulfone)s containing clustered flexible pendant sulfonic acids as proton exchange membranes for fuel cell applications, demonstrating the potential of phenolic and ether derivatives in advanced material applications (Wang et al., 2011).
Environmental Science
In environmental science, the transformation and genotoxicity of benzophenone-type UV filters during chlorination disinfection processes were studied, with findings relevant to the by-products and risks associated with phenolic compounds in water treatment (Sun et al., 2019).
Potential Medical Applications
While the direct medical applications of 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride were not highlighted in the current literature search, related research on the synthesis of novel serotonin receptor agonists and their pharmacological evaluation suggests that phenylpiperazine derivatives, which share structural similarities, have been explored for their potential antidepressant and anxiolytic effects (Pytka et al., 2015).
Safety And Hazards
1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride is considered hazardous. It may cause respiratory irritation, be harmful if swallowed or in contact with skin, and can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Propriétés
IUPAC Name |
(2-phenoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRYZTSPSJXQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590018 | |
| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride | |
CAS RN |
31963-35-6 | |
| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




